[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
This compound (CAS: 1354018-97-5) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a methyl substituent on the carbamic acid, and a 2-aminoethyl side chain on the pyrrolidine ring. It is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting neurological or inflammatory pathways. The tert-butyl ester moiety enhances stability by protecting the carbamate from premature hydrolysis, while the aminoethyl group provides a reactive site for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZPYZIJKOOKE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a carbamic acid structure, which are significant in medicinal chemistry due to their interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1354011-26-9
- Molecular Formula : C12H25N3O2
- Molecular Weight : 243.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyrrolidine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.
Key Mechanisms:
- Cholinergic Activity : Compounds similar to this structure have shown cholinesterase inhibition, which may enhance acetylcholine levels, potentially benefiting conditions like Alzheimer’s disease.
- Anticancer Properties : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications can lead to enhanced anticancer activity.
- Neuroprotective Effects : The amino group may provide neuroprotective benefits by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : Research indicates that similar compounds have shown significant cytotoxic properties against various cancer cell lines. For instance, a study highlighted that derivatives with a pyrrolidine structure exhibited better apoptosis induction compared to standard treatments like bleomycin, suggesting that structural modifications can enhance efficacy against tumors .
- Cholinesterase Inhibition : A study on related carbamate compounds demonstrated effective inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine. This mechanism is particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases .
- Neuroprotective Effects : Investigations into the neuroprotective potential of pyrrolidine derivatives revealed that these compounds could mitigate oxidative stress and inflammation in neuronal cells, thereby offering a promising avenue for Alzheimer's disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamic Acid Group
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1354018-97-5)
- Structural Difference : Ethyl group replaces the methyl on the carbamic acid.
- This substitution may alter metabolic stability, as bulkier alkyl groups can slow enzymatic degradation .
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1354002-77-9)
Functional Group Modifications on the Pyrrolidine Side Chain
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 864655-26-5)
- Structural Difference : Hydroxyl group replaces the amine on the ethyl side chain.
- Impact : The hydroxyl group enhances hydrophilicity, improving solubility in polar solvents. This modification may reduce cellular uptake but increase interactions with hydrophilic binding pockets (e.g., in enzymes like phospholipases A2 (PLA2)) .
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 1354016-77-5)
- Structural Difference: Amino-acetyl group replaces the aminoethyl chain.
- Impact : The amide linkage introduces rigidity and metabolic stability compared to the primary amine. This could prolong half-life in vivo but reduce reactivity in nucleophilic substitution reactions .
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1311314-44-9)
- Structural Difference : Sulfur atom (thioether) replaces the oxygen in the side chain.
- Impact : The thioether group increases lipophilicity and may facilitate disulfide bond formation under oxidative conditions. This could enhance tissue penetration but introduce instability in redox-sensitive environments .
Research Implications
The tert-butyl carbamate group is a critical protective strategy across these analogs, but variations in substituents and side chains significantly influence their pharmacological profiles. For instance:
- Methyl/ethyl/isopropyl carbamates : Tailor lipophilicity for target tissue penetration .
- Hydroxyethyl vs. aminoethyl: Dictate solubility and interaction with hydrophilic vs. amine-binding targets (e.g., PLA2 enzymes) .
- Thioether vs. oxygen-based linkages : Modify redox stability and binding kinetics .
These insights underscore the importance of rational design in optimizing pyrrolidine-based compounds for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
